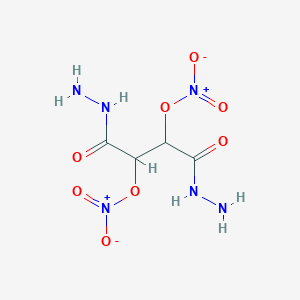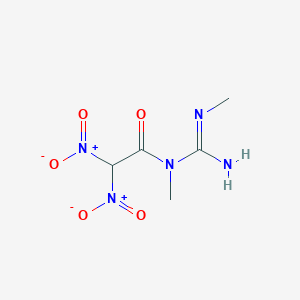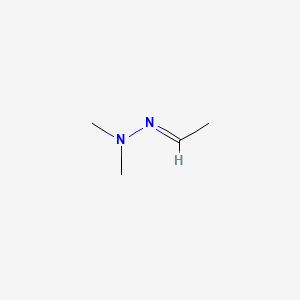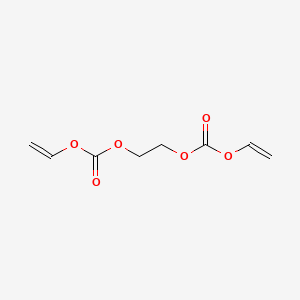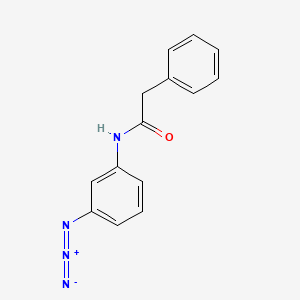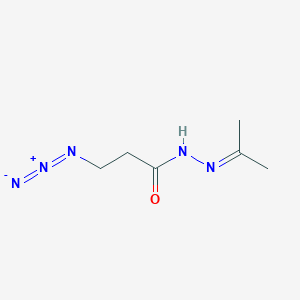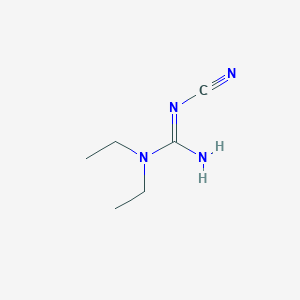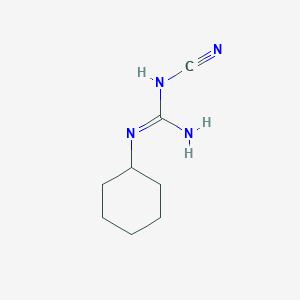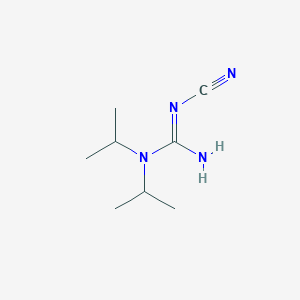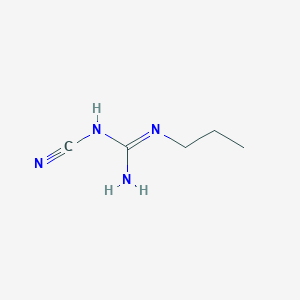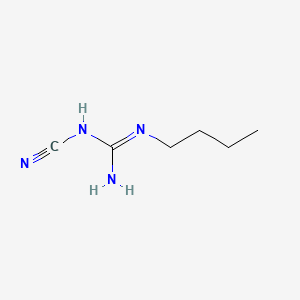
Guanidine, 1-butyl-3-cyano-
Descripción general
Descripción
Guanidine is a strong organic base that plays a crucial role in the metabolism of living organisms . It is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Synthesis Analysis
The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .Physical And Chemical Properties Analysis
The ability of guanidines to form hydrogen bonds (HBs), their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine (the p K aH of the guanidinium cation in water is 13.6 ) indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .Aplicaciones Científicas De Investigación
Medicinal Chemistry : Guanidine derivatives are potent and selective agonists or antagonists for human histamine receptors, showing potential in drug development. For example, a specific cyanoguanidine-type compound was found to be a potent agonist of the human histamine H4 receptor, with significant selectivity and negligible activities on other histamine receptor subtypes (Geyer et al., 2016).
Organic Synthesis : Guanidine derivatives are used as catalysts in asymmetric synthesis. A study demonstrated the use of modified guanidines for enantioselective trimethylsilylcyanation of carbonyl compounds, providing a pathway for the synthesis of chiral molecules (Kitani et al., 2005).
Radical Synthesis : Guanidines, particularly in polycyclic frameworks, are key in the radical synthesis of various compounds. They are used as novel radical partners in preparing complex structures, highlighting their versatility in organic synthesis (Larraufie et al., 2010).
Chemical Transformations : N1-Acyl-N3-cyanoguanidines undergo chlorination and cyclization to form 1,3,4-oxadiazoles. This transformation demonstrates the reactivity and potential of guanidine derivatives in creating novel chemical structures (Suyama et al., 2003).
Cancer Research : Guanidine derivatives containing the chalcone skeleton showed potent antiproliferative effects against human leukemia cells, indicating their potential as anticancer agents (Estévez-Sarmiento et al., 2022).
Catalysis : Guanidine supported on magnetic nanoparticles has been evaluated as a recoverable and efficient nanocatalyst for cyanosilylation of carbonyl compounds, illustrating its application in green chemistry (Atashkar et al., 2013).
Biotechnology : Guanidine and its derivatives have applications in biotechnology, such as DNA/protein binding studies, showing the diverse biological significance of these compounds (Jeyalakshmi et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The powerful synthetic potential of guanidine and its derivatives is being correlated with a new stage of development of the chemistry of organoelement compounds . This is in the context of the search for new efficient compounds and materials with biocidal, catalytic, and other valuable properties . The first encouraging results in the field of synthesis of organosilicon guanidine-containing compounds allow us to take a fresh look at the prospects of further intersection and mutual enrichment of modern organosilicon chemistry and the chemistry of guanidine derivatives .
Propiedades
IUPAC Name |
2-butyl-1-cyanoguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-9-6(8)10-5-7/h2-4H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDCDPXQCUJWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194190 | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, 1-butyl-3-cyano- | |
CAS RN |
41283-66-3 | |
| Record name | N-Butyl-N′-cyanoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



